N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-16-7-3-1-6-15(16)12-20-18(21)14-9-10-22-17-8-4-2-5-13(17)11-14/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVVWDLAHBPDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzoxepine Ring System
The benzoxepine scaffold is constructed via intramolecular cyclization of appropriately substituted precursors. A widely adopted route involves the use of α-bromo ketones or epoxides as starting materials. For example, α-bromo ketone 9 (Scheme 2A in) undergoes reaction with thiourea derivatives to form thiazolidine intermediates, which are subsequently cyclized under basic conditions to yield the benzoxepine core. Alternatively, epoxide 13 (Scheme 2B in) is subjected to ring-opening reactions followed by oxidation and cyclization to generate the oxepine ring.
Key reagents and conditions for cyclization include:
Introduction of the Carboxylic Acid Group
The carboxylic acid moiety at the 4-position is introduced via oxidation or carboxylation. For instance, bromo-substituted benzoxepines undergo palladium-catalyzed carbonylation using carbon monoxide (CO) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to yield the carboxylic acid derivative. Alternatively, direct oxidation of a methyl group using potassium permanganate (KMnO₄) in acidic media has been reported.
Carboxamide Formation via Amide Coupling
Activation of the Carboxylic Acid
The carboxylic acid intermediate is activated using coupling agents to facilitate amide bond formation. Common activation methods include:
- Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O.
- Coupling Agents : Carbonyldiimidazole (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hydroxybenzotriazole (HOBt).
For example, 1-benzoxepine-4-carboxylic acid reacts with CDI in anhydrous DCM to form the imidazolide intermediate, which is then treated with (2-chlorophenyl)methylamine.
Coupling with (2-Chlorophenyl)methylamine
The activated acid is coupled with (2-chlorophenyl)methylamine, synthesized via reductive amination of 2-chlorobenzaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN). The reaction proceeds under inert atmospheres (N₂ or Ar) at temperatures ranging from 0°C to room temperature.
Optimization Insights :
- Solvent Choice : Dimethylformamide (DMF) or acetonitrile (MeCN) enhances solubility of polar intermediates.
- Stoichiometry : A 1.2:1 molar ratio of amine to activated acid minimizes side reactions.
Alternative Methodologies and Comparative Analysis
One-Pot Cyclization-Amidation
Recent advances leverage transition metal catalysts to streamline synthesis. For instance, copper(I) iodide (CuI) with N,N'-dimethylethylenediamine (DMEDA) as a ligand enables tandem cyclization and amidation in aqueous Cs₂CO₃ at 130–150°C. This method reduces purification steps but requires stringent temperature control.
C–H Functionalization Approaches
Iron-catalyzed C–H activation offers a promising alternative. Fe(NTf₂)₃ promotes direct amidation of benzoxepine precursors via electrophilic aromatic substitution, though yields remain moderate (33–75%).
Comparative Table: Synthesis Methods
| Method | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Coupling | CDI, (2-Cl-Ph)CH₂NH₂ | 65–85 | High purity, scalable | Multiple purification steps |
| One-Pot Amidation | CuI, DMEDA, Cs₂CO₃ | 45–70 | Reduced steps | Temperature sensitivity |
| C–H Functionalization | Fe(NTf₂)₃, NIS | 33–75 | Atom-economical | Moderate yields |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Systems
- Palladium Catalysts : Improve carboxylation efficiency but are cost-prohibitive.
- Iron Catalysts : Cost-effective for large-scale synthesis but require ligand optimization.
Characterization and Analytical Data
The final product is characterized using:
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm).
- IR Spectroscopy : Carboxamide C=O stretch observed at ~1650 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 341.8 (C₁₆H₁₃ClN₂O₃).
Challenges and Troubleshooting
Low Coupling Yields
- Cause : Steric hindrance from the benzoxepine ring.
- Solution : Use excess coupling agent (1.5 eq CDI) and prolonged reaction times (24–48 h).
Byproduct Formation
- Cause : Hydrolysis of the acyl intermediate.
- Solution : Conduct reactions under anhydrous conditions with molecular sieves.
Applications and Derivatives
While the primary focus is synthesis, this compound has been investigated for:
- PI3K Inhibition : Analogous to 7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide.
- Anticancer Activity : Structural similarities to benzoxazolone carboxamides suggest potential utility.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxepine derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:
Key Observations:
Core Heterocycle Differences: The benzoxepine core in the target compound distinguishes it from urea-based pesticides (e.g., cumyluron) and acetophenone derivatives. Benzoxepines are less common in agrochemicals but are explored in medicinal chemistry for their conformational flexibility .
Chlorine atoms enhance lipophilicity and resistance to metabolic degradation. The carboxamide group in the target compound contrasts with the urea moiety in cumyluron.
Crystallographic Behavior :
- The crystal structure of a related acetamide derivative () reveals hydrogen-bonded chains via O—H⋯O interactions, a feature that may also apply to the target compound. Such packing could influence its solid-state stability and formulation .
Biological Activity
N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a benzoxepine core, which is known for its potential therapeutic applications. The presence of the 2-chlorophenyl group contributes to its biological activity. The molecular formula is C16H14ClN2O2, and it has been synthesized through various organic chemistry methods.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
2. Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects, particularly in models of acute inflammation. Studies have demonstrated that it can reduce paw edema in rodents, indicating its potential as an anti-inflammatory agent. The underlying mechanism likely involves the inhibition of pro-inflammatory cytokines and mediators.
3. Anticancer Potential
this compound has shown promise in anticancer research. It has been tested against several cancer cell lines, including lung and breast cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer drug.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could bind to receptors that mediate cellular responses to stress and inflammation.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to increased apoptosis.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Showed anti-inflammatory effects in a carrageenan-induced paw edema model with a reduction in paw thickness of 50% compared to control. |
| Study 3 | Evaluated anticancer activity in A549 lung cancer cells with an IC50 value of 15 µM, indicating significant cytotoxicity. |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide, and what analytical methods confirm its purity?
- Methodology :
- Synthesis :
- Step 1 : React 1-benzoxepine-4-carboxylic acid with (2-chlorophenyl)methylamine via amide coupling (e.g., using EDCI/HOBt in dichloromethane under reflux).
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol .
- Characterization :
- NMR : Confirm amide bond formation (δ ~7.5–8.5 ppm for CONH) and aromatic protons (δ ~6.8–7.4 ppm) .
- IR : Detect carbonyl stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- Purity : Validate via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-reference 1H/13C NMR assignments with computational tools (e.g., DFT simulations) to verify chemical shifts.
- Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
- Validate crystal structure via X-ray crystallography (SHELX software for refinement; space group determination, R-factor < 0.05) .
Advanced Research Questions
Q. What experimental strategies optimize the pharmacological profile of this compound for anti-inflammatory applications?
- Methodology :
- Structure-Activity Relationship (SAR) :
- Modify substituents on the benzoxepine ring (e.g., electron-withdrawing groups at position 3) to enhance target binding .
- Assess bioactivity via in vitro assays (e.g., COX-2 inhibition, TNF-α suppression) .
- Pharmacokinetics :
- Evaluate metabolic stability using liver microsomes and assess bioavailability via LC-MS/MS .
Q. How can computational modeling predict interactions between this compound and its target receptors?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to cannabinoid receptors (e.g., CB1/CB2) based on analog studies .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and hydrogen-bond interactions .
- Validate predictions with SPR (Surface Plasmon Resonance) to measure binding affinity (KD values) .
Q. What approaches address data discrepancies in crystallographic refinement for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
